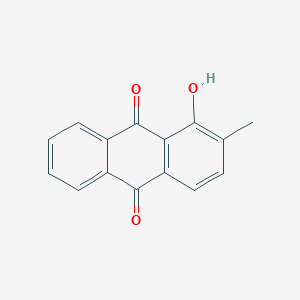

1-Hydroxy-2-methylanthraquinone

Description

1-Hydroxy-2-methylanthraquinone has been reported in Rubia lanceolata, Rubia argyi, and other organisms with data available.

from root of Prismatomeris tetrandra

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-2-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c1-8-6-7-11-12(13(8)16)15(18)10-5-3-2-4-9(10)14(11)17/h2-7,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZODYZFOLUNSFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211733 | |

| Record name | 1-Hydroxy-2-methylanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6268-09-3 | |

| Record name | 1-Hydroxy-2-methylanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6268-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-2-methylanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006268093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-2-methylanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxy-2-methylanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of 1-Hydroxy-2-methylanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-2-methylanthraquinone is a naturally occurring anthraquinone derivative with a range of reported biological activities, including antimicrobial, antioxidant, anti-inflammatory, and pesticidal properties.[1][2][3] This technical guide provides an in-depth overview of its natural sources and detailed methodologies for its isolation and purification, aimed at supporting research and development in the fields of natural product chemistry and drug discovery.

Natural Sources of this compound

This compound has been identified in various plant species, particularly within the Rubiaceae family, as well as in some fungi and in vitro plant cultures. The primary documented sources include:

-

Plants:

-

Morinda citrifolia Linn. (Noni): Found in the roots and stems.[2][4][5]

-

Rubia cordifolia L. (Indian Madder): Isolated from the roots.[6]

-

Rubia yunnanensis : Isolated from the roots.[7]

-

Rubia lanceolata and Rubia argyi .[7]

-

Prismatomeris tetrandra : Found in the root.[7]

-

Sinningia aggregata (Ker-Gawl.) Wiehler (Gesneriaceae): Isolated from the tubers.[4]

-

-

In Vitro Cultures:

-

Streptocarpus dunnii : Isolated from in vitro cultures.[4]

-

-

Fungi:

-

Marine-derived fungi have also been noted as a source of this compound.[5]

-

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The choice of method and solvents depends on the source material and the desired purity of the final product.

Experimental Protocol 1: Isolation from Morinda citrifolia Roots via Solvent Extraction and Column Chromatography

This protocol is based on the methodologies described for the extraction of anthraquinones from Morinda citrifolia.

1. Preparation of Plant Material:

-

The roots of Morinda citrifolia are collected, washed, and dried in an oven at 40°C for 3 days.

-

The dried roots are then ground into a fine powder.

2. Solvent Extraction:

-

The powdered root material is extracted with ethanol using a Soxhlet apparatus for 4 hours.

-

Alternatively, sequential extraction with solvents of increasing polarity (e.g., n-hexane, chloroform, acetone, and methanol) can be employed.

3. Purification:

-

The crude ethanol extract is filtered and the solvent is removed under reduced pressure using a rotary evaporator at 40°C.

-

The resulting crude extract is then subjected to column chromatography for purification. A SEP-PAK C18 column can be used, with 100% ethanol as the mobile phase.

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Positive fractions are combined, and the solvent is evaporated to yield the purified compound.

Experimental Protocol 2: Isolation from Rubia cordifolia Roots via High-Speed Countercurrent Chromatography (HSCCC)

This protocol outlines a preparative method for the isolation of this compound from a crude petroleum ether extract of Rubia cordifolia roots.[6]

1. Preparation of Crude Extract:

-

A crude petroleum ether extract is obtained from the dried roots of Rubia cordifolia.

2. HSCCC Procedure:

-

Two-Phase Solvent System: A system composed of light petroleum, ethanol, diethyl ether, and water in a 5:4:3:1 (v/v) ratio is prepared and thoroughly equilibrated.[6] The upper and lower phases are separated and degassed before use.

-

Sample Preparation: 100 mg of the crude petroleum ether extract is dissolved in a suitable volume of the two-phase solvent system for injection.[6]

-

HSCCC Operation: The HSCCC instrument is filled with the stationary phase, and the mobile phase is pumped through the column at a specific flow rate. The sample solution is then injected.

-

Fraction Collection: The effluent from the column is monitored (e.g., by UV detection), and fractions are collected.

-

Analysis and Purification: The collected fractions are analyzed by HPLC to determine the purity of this compound. Fractions with high purity are combined and the solvent is removed to obtain the final product.

Quantitative Data

The following tables summarize the quantitative data for the isolation of this compound from different natural sources.

Table 1: Yield and Purity of this compound from Rubia cordifolia [6]

| Starting Material | Amount of Crude Extract (mg) | Method | Yield (mg) | Purity (%) |

| Rubia cordifolia roots | 100 | HSCCC | 19 | 95.8 |

Table 2: Spectroscopic Data for this compound

The structure of the isolated this compound is confirmed by spectroscopic analyses.

| Spectroscopic Technique | Key Data |

| ¹H NMR | Data in agreement with published values.[5] |

| ¹³C NMR | Data in agreement with published values.[5] |

| Mass Spectrometry (MS) | EI-MS m/z (rel. int.): 238 (M+, 100 %), 209 (9), 181 (25), 152 (21), 76 (29).[5] |

| Infrared (IR) | (NaCl, νmax, cm⁻¹): 3438 (br, OH), 2926 (asym. sp³ C-H stretch), 2856 (sym. sp³ C-H stretch), 1670 (unchelated C=O), 1634 (chelated C=O), 1590 and 1456 (C=C), 1290 (C-O).[5] |

Visualizations

Workflow for the Isolation of this compound

The following diagram illustrates a general workflow for the isolation of this compound from a plant source.

Caption: General workflow for isolation.

Conclusion

This technical guide provides a comprehensive overview of the natural sources and detailed isolation protocols for this compound. The methodologies presented, including solvent extraction, column chromatography, and high-speed countercurrent chromatography, offer robust approaches for obtaining this compound for further research and development. The quantitative data and spectroscopic information included will serve as a valuable resource for scientists working on the characterization and application of this bioactive natural product.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Preparative Isolation of Three Anthraquinones from Rumex japonicus by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of 1-Hydroxy-2-methylanthraquinone in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxy-2-methylanthraquinone is a naturally occurring anthraquinone found in several plant families, most notably Rubiaceae. It belongs to a class of compounds recognized for their diverse pharmacological activities. The biosynthesis of this molecule in plants is a complex process, initiating from primary metabolism and culminating in a series of specific enzymatic modifications. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound, detailing the precursor pathways, key enzymatic steps, and proposing the classes of enzymes likely responsible for the final tailoring reactions. This document also includes available quantitative data, detailed experimental protocols derived from related studies, and visual representations of the metabolic pathways and experimental workflows to facilitate further research and drug development.

Introduction

Anthraquinones are a large group of aromatic compounds with a characteristic 9,10-dioxoanthracene core structure. In the plant kingdom, they are synthesized through two primary routes: the polyketide pathway and the shikimate pathway. For anthraquinones found in the Rubiaceae family, including this compound, the biosynthesis proceeds through the chorismate/o-succinylbenzoic acid pathway, which is a branch of the shikimate pathway.[1][2][3] This pathway provides the A and B rings of the anthraquinone nucleus, while the C ring is derived from the isoprenoid pathway.[4][5] The final structure of this compound is achieved through specific hydroxylation and methylation reactions on an anthraquinone precursor. While the general pathway is established, the specific enzymes catalyzing these final modifications are yet to be fully characterized.

The Core Biosynthetic Pathway

The formation of the basic anthraquinone skeleton in Rubiaceae is a multi-step process involving enzymes from two major metabolic pathways: the shikimate pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

Formation of Rings A and B via the Shikimate Pathway

The initial steps of anthraquinone biosynthesis that form the first two rings of the core structure are derived from chorismate, a key intermediate of the shikimate pathway.

-

Chorismate to Isochorismate: The pathway begins with the conversion of chorismate to isochorismate, a reaction catalyzed by isochorismate synthase (ICS) .[5]

-

Formation of o-Succinylbenzoic Acid (OSB): Isochorismate then undergoes a reaction with α-ketoglutarate and thiamine diphosphate (TPP) to form o-succinylbenzoic acid (OSB). This step is catalyzed by o-succinylbenzoate synthase (OSBS) .

-

Activation of OSB: The carboxylic group of OSB is then activated by the attachment of Coenzyme A, forming OSB-CoA. This reaction is mediated by o-succinylbenzoate-CoA ligase (OSBL) .

-

Naphthoate Formation and Ring Closure: The OSB-CoA molecule undergoes a cyclization reaction to form 1,4-dihydroxy-2-naphthoic acid (DHNA), which constitutes rings A and B of the anthraquinone scaffold.

Formation of Ring C via the MEP Pathway

The third ring (Ring C) of the anthraquinone structure is derived from the MEP pathway, which synthesizes the five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

-

IPP and DMAPP Synthesis: The MEP pathway, occurring in the plastids, utilizes pyruvate and glyceraldehyde-3-phosphate to produce IPP and DMAPP.

-

Prenylation: An anthraquinone precursor is then prenylated with DMAPP, a reaction catalyzed by a prenyltransferase . This step adds the five-carbon unit that will form Ring C.

-

Cyclization and Aromatization: Subsequent cyclization and aromatization reactions lead to the formation of the tricyclic anthraquinone core.

Proposed Tailoring Steps for this compound

The formation of this compound from a general anthraquinone precursor, such as tectoquinone (2-methylanthraquinone), requires two specific enzymatic modifications: hydroxylation at the C-1 position and methylation at the C-2 position. While the exact enzymes have not been isolated and characterized for this specific product, based on known plant secondary metabolic pathways, the following enzyme classes are proposed to be involved.

Hydroxylation at C-1

The introduction of a hydroxyl group at the C-1 position is likely catalyzed by a cytochrome P450-dependent monooxygenase (CYP450) .[6][7] These enzymes are a large family of heme-containing proteins known to be involved in a wide range of oxidative reactions in plant secondary metabolism, including the hydroxylation of aromatic rings.[8][9][10] The reaction would require NADPH and molecular oxygen.

Methylation at C-2

The addition of a methyl group to the C-2 position is proposed to be catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) .[6][11] These enzymes transfer a methyl group from the donor molecule SAM to a hydroxyl group on the substrate.[2][12][13] In this case, the enzyme would likely act on a dihydroxyanthraquinone precursor.

Quantitative Data

Quantitative data for the biosynthesis of this compound is scarce. However, studies on related anthraquinones in cell cultures of Rubia and Cinchona species provide some insights into the regulation and productivity of these pathways.

| Parameter | Organism/System | Value/Observation | Reference |

| Enzyme Activity | |||

| Cytochrome P450 activity towards sulfonated anthraquinones | Rheum rabarbarum (rhubarb) leaves | 0.706 - 1.212 nkat/mg protein | [7] |

| Metabolite Concentration | |||

| Anthraquinone content increase with MeJA elicitation | Rubia yunnanensis hairy roots | 35.11% increase | [6] |

| Gene Expression | |||

| Upregulation of ICS, OSBS, OSBL, and IPPI genes | Rubia cordifolia cells | Correlated with increased anthraquinone synthesis | [5] |

Experimental Protocols

Detailed experimental protocols for the specific enzymes involved in this compound biosynthesis are not available. However, the following sections provide generalized protocols for the heterologous expression of plant methyltransferases and hydroxylases, and for the analysis of anthraquinones, which can be adapted for future research.

Heterologous Expression and Purification of a Putative Anthraquinone O-Methyltransferase

This protocol describes a general workflow for the expression and purification of a candidate plant O-methyltransferase in E. coli.

-

Gene Cloning: The coding sequence of the putative OMT gene is amplified from plant cDNA and cloned into an expression vector (e.g., pET vector with a His-tag).

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression: A bacterial culture is grown to an OD600 of 0.6-0.8, and protein expression is induced with IPTG. The culture is then incubated at a lower temperature (e.g., 16-20°C) overnight.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer. Lysis is performed by sonication or using a French press.

-

Protein Purification: The crude lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed, and the protein is eluted with an imidazole gradient.

-

Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro Enzyme Assay for a Putative Anthraquinone Hydroxylase (CYP450)

This protocol outlines a general method for assaying the activity of a heterologously expressed plant CYP450.

-

Reaction Mixture Preparation: A typical reaction mixture contains the microsomal fraction or purified CYP450, a suitable anthraquinone substrate (e.g., 2-methylanthraquinone), NADPH, and a buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of NADPH and incubated at a specific temperature (e.g., 30°C) for a defined period.

-

Reaction Termination and Product Extraction: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate). The product is then extracted into the organic phase.

-

Product Analysis: The extracted product is analyzed and quantified by HPLC or LC-MS/MS.

Quantitative Analysis of this compound by HPLC

This protocol provides a general method for the quantification of this compound in plant extracts.

-

Sample Preparation: A dried and powdered plant sample is extracted with a suitable solvent (e.g., methanol or chloroform) using methods like sonication or Soxhlet extraction. The extract is then filtered and concentrated.

-

HPLC System: A standard HPLC system equipped with a C18 column and a UV or DAD detector is used.

-

Mobile Phase: A gradient or isocratic mobile phase, typically consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid), is used for separation.

-

Detection: The eluting compounds are monitored at a specific wavelength (e.g., 254 nm or 280 nm).

-

Quantification: The concentration of this compound is determined by comparing the peak area with that of a standard curve prepared with a pure reference compound.

Visualizations

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Enzyme Characterization

Caption: General experimental workflow for the characterization of a biosynthetic enzyme.

Conclusion

The biosynthesis of this compound in plants is a fascinating example of the interplay between primary and secondary metabolism. While the core pathway leading to the anthraquinone skeleton is relatively well-understood, the specific enzymes responsible for the final hydroxylation and methylation steps remain to be definitively identified and characterized. Future research, employing techniques such as transcriptomics, proteomics, and heterologous expression coupled with in vitro enzyme assays, will be crucial to fully elucidate this pathway. A complete understanding of the biosynthesis of this compound will not only advance our knowledge of plant secondary metabolism but also open up avenues for its biotechnological production for pharmaceutical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional Characterization of Cytochrome P450 Hydroxylase YpmL in Yangpumicin A Biosynthesis and Its Application for Anthraquinone-fused Enediyne Structural Diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anthraquinone Production from Cell and Organ Cultures of Rubia Species: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. De Novo Transcriptome Analysis Reveals Putative Genes Involved in Anthraquinone Biosynthesis in Rubia yunnanensis [mdpi.com]

- 7. The role of cytochromes P450 and peroxidases in the detoxification of sulphonated anthraquinones by rhubarb and common sorrel plants cultivated under hydroponic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytochrome P450 Gene Families: Role in Plant Secondary Metabolites Production and Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. "Cytochrome P450 Gene Families: Role in Plant Secondary Metabolites Pro" by Panchali Chakraborty, Ashok Biswas et al. [digitalcommons.mtu.edu]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Functional expression of plant-derived O-methyltransferase, flavanone 3-hydroxylase, and flavonol synthase in Corynebacterium glutamicum for production of pterostilbene, kaempferol, and quercetin [pubmed.ncbi.nlm.nih.gov]

- 13. maxapress.com [maxapress.com]

Spectroscopic and Biological Insights into 1-Hydroxy-2-methylanthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-Hydroxy-2-methylanthraquinone (CAS No. 6268-09-3), a naturally occurring anthraquinone derivative found in several plant species, including those from the Rubiaceae family.[1] The compound is noted for its antimicrobial, antioxidant, and anti-inflammatory activities.[2] This document presents an analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, alongside detailed experimental protocols and relevant biological signaling pathways.

While specific, experimentally-derived quantitative data for this compound is not extensively available in public-domain literature, this guide summarizes the expected spectral characteristics based on the analysis of its chemical structure and data from closely related analogues. Commercial suppliers confirm the identity of this compound via NMR, though the data is often proprietary.[3][4][5]

Spectroscopic Data

The following sections and tables summarize the anticipated spectroscopic data for this compound. These values are estimations based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the hydroxyl group. The aromatic region will display complex splitting patterns due to spin-spin coupling between adjacent protons.

Table 1: Expected ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~12.0 - 13.0 | s | 1-OH |

| ~8.2 - 8.4 | m | H-5, H-8 |

| ~7.7 - 7.9 | m | H-6, H-7 |

| ~7.5 - 7.7 | d | H-4 |

| ~7.2 - 7.4 | d | H-3 |

| ~2.4 | s | 2-CH₃ |

| s = singlet, d = doublet, m = multiplet |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide signals for each of the 15 carbon atoms in the molecule, including the two carbonyl carbons of the quinone system, the aromatic carbons, and the methyl carbon.

Table 2: Expected ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| > 180 | C-9, C-10 |

| ~160 | C-1 |

| ~110 - 140 | Aromatic C & C-2 |

| ~20 | 2-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl, methyl, and quinone carbonyl groups.[1]

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Broad | O-H stretch (hydroxyl) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 3000 - 2850 | Medium | C-H stretch (methyl) |

| 1680 - 1630 | Strong | C=O stretch (quinone) |

| 1600 - 1450 | Medium | C=C stretch (aromatic ring) |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Anthraquinones typically exhibit multiple absorption bands in the UV-Vis region corresponding to π → π* and n → π* transitions. The presence of a hydroxyl group is known to cause a shift to longer wavelengths (bathochromic shift).

Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound (in Ethanol or Methanol)

| Wavelength (λmax, nm) | Electronic Transition |

| ~240 - 260 | π → π |

| ~270 - 290 | π → π |

| ~400 - 430 | n → π* |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid sample like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., deuterochloroform, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as a reference.

IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply high pressure (several tons) to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the empty spectrometer should be recorded and automatically subtracted from the sample spectrum.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., ethanol or methanol). From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading in the optimal range (typically 0.1 to 1.0).

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline correction.

-

Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer.

-

Scan the sample across the desired wavelength range (e.g., 200-800 nm) to obtain the absorption spectrum and identify the wavelengths of maximum absorbance (λmax).

-

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental and biological processes related to this compound.

Experimental Workflows

Caption: General experimental workflows for NMR, IR, and UV-Vis spectroscopy.

Biological Signaling Pathway

This compound and related compounds have demonstrated anti-inflammatory effects. A plausible mechanism involves the inhibition of key inflammatory mediators.

Caption: Plausible anti-inflammatory signaling pathway for this compound.

References

In-Depth Technical Guide: Solubility and Stability of 1-Hydroxy-2-methylanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-Hydroxy-2-methylanthraquinone, a naturally occurring anthraquinone derivative with noted antimicrobial, antioxidant, pesticidal, and anti-inflammatory activities.[1][2] This document compiles available data on its physicochemical properties, outlines detailed experimental protocols for its analysis, and visualizes relevant biological pathways and experimental workflows.

Physicochemical Properties

This compound (Figure 1) is a yellow crystalline solid with the molecular formula C₁₅H₁₀O₃ and a molecular weight of 238.24 g/mol .[1][3][4]

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Solubility Profile

Currently, detailed quantitative solubility data for this compound in a range of solvents at various temperatures is not widely available in published literature. However, qualitative assessments and practical guidance for stock solution preparation are summarized below.

Qualitative Solubility

This compound has been reported to be soluble in several common organic solvents. This information is crucial for the preparation of stock solutions for in vitro and in vivo studies.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Reference(s) |

| Halogenated Solvents | Chloroform, Dichloromethane | [3] |

| Ethers | Ethyl Acetate | [3] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | [3] |

| Ketones | Acetone | [3][5] |

Stock Solution Preparation

For experimental purposes, preparing stock solutions at standard concentrations is common practice. The following table provides the calculated volumes of solvent required to prepare stock solutions of this compound at various molarities.

Table 2: Volume of Solvent for Stock Solution Preparation of this compound (MW: 238.24 g/mol )

| Desired Concentration | for 1 mg | for 5 mg | for 10 mg |

| 1 mM | 4.198 mL | 20.99 mL | 41.98 mL |

| 5 mM | 0.840 mL | 4.20 mL | 8.40 mL |

| 10 mM | 0.420 mL | 2.10 mL | 4.20 mL |

Data derived from a stock solution preparation calculator.[3]

General Tip: To enhance solubility, warming the solution to 37°C and using an ultrasonic bath for a short period can be effective.[3]

Stability Profile

The stability of this compound is a critical factor for its storage, handling, and application in drug development. While comprehensive kinetic data on its degradation under various stress conditions are not publicly available, storage recommendations and standard stability testing protocols provide a framework for ensuring its integrity.

Storage and Stability

Proper storage is essential to prevent degradation. The following storage conditions are recommended based on available data.

Table 3: Recommended Storage Conditions and Stability

| Form | Storage Temperature | Estimated Stability |

| Solid (Powder) | -20°C | 3 years |

| In Solvent | -80°C | 1 year |

It is generally recommended to prepare solutions fresh on the day of use. If stock solutions are prepared in advance, they should be sealed and stored at -20°C or below, where they can be stable for several months.[3]

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound, based on established scientific principles and regulatory guidelines.

Protocol for Determining Quantitative Solubility

This protocol describes a method for determining the equilibrium solubility of this compound in a given solvent at a specific temperature.

Objective: To quantify the maximum concentration of this compound that can be dissolved in a specific solvent at a controlled temperature.

Materials:

-

This compound (purity >98%)

-

Selected solvents (e.g., DMSO, Acetone, Ethanol)

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

-

Add a known volume of the selected solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand at the set temperature to let the excess solid settle.

-

Centrifuge the vials at a high speed to pellet any remaining undissolved solid.

-

-

Quantification:

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of this compound.

-

Prepare a calibration curve using standards of known concentrations to quantify the analyte.

-

-

Data Reporting:

-

Express the solubility in units such as mg/mL or mol/L.

-

Protocol for Stability Testing (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[6][7] This protocol outlines a general procedure for conducting such a study on this compound.

Objective: To assess the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Preparation of Samples:

-

Prepare solutions of this compound in a suitable solvent.

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Add HCl to the sample solution to a final concentration of 0.1 M. Heat at a controlled temperature (e.g., 60°C) for a specified period.

-

Base Hydrolysis: Add NaOH to the sample solution to a final concentration of 0.1 M. Heat at a controlled temperature (e.g., 60°C) for a specified period.

-

Oxidative Degradation: Add H₂O₂ (e.g., 3%) to the sample solution. Keep at room temperature for a specified period.

-

Thermal Degradation: Expose the solid compound and a solution to dry heat in an oven (e.g., 80°C).

-

Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

-

-

Sample Analysis:

-

At predetermined time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method. The method should be capable of separating the intact compound from all degradation products. A PDA or MS detector is useful for identifying and characterizing the degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound.

-

Identify and, if possible, characterize the major degradation products.

-

This information helps in understanding the degradation pathways and developing a stable formulation.

-

Caption: Workflow for a Forced Degradation Study.

Potential Biological Signaling Pathway

Several studies on anthraquinone derivatives suggest that their apoptotic (programmed cell death) activity in cancer cells can be mediated through the intrinsic mitochondrial pathway.[8] This pathway involves the regulation of pro- and anti-apoptotic proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.

Caption: Proposed Mitochondrial Apoptotic Pathway.

This guide provides a foundational understanding of the solubility and stability of this compound for research and development purposes. The provided protocols offer a starting point for in-depth laboratory investigations. Further studies are warranted to establish comprehensive quantitative data for this promising natural compound.

References

- 1. This compound | CAS#:6268-09-3 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS:6268-09-3 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. This compound | C15H10O3 | CID 160817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Natural Product Description|this compound [sinophytochem.com]

- 6. medcraveonline.com [medcraveonline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anthraquinone G503 Induces Apoptosis in Gastric Cancer Cells through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Biological Activity of 1-Hydroxy-2-methylanthraquinone from Rubia yunnanensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxy-2-methylanthraquinone is a naturally occurring anthraquinone found in several plant species, notably within the Rubiaceae family, including Rubia yunnanensis Diels.[1][2] This plant, a staple in Traditional Chinese Medicine, is recognized for its diverse bioactive compounds, such as quinones, cyclopeptides, and triterpenes, which contribute to its therapeutic properties, including potential anti-tumor activity.[2][3] this compound, in particular, has garnered significant scientific interest for its broad spectrum of biological activities. These include antimicrobial, antioxidant, anti-inflammatory, and pesticidal effects.[1][4] Extensive research has focused on its potent cytotoxic and pro-apoptotic activities against various cancer cell lines, highlighting its potential as a lead compound in oncology drug development. This document provides an in-depth technical overview of the biological activities of this compound, with a focus on its anticancer mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Introduction to this compound

This compound (C₁₅H₁₀O₃) is an organic compound belonging to the anthraquinone class, characterized by a tricyclic aromatic ketone structure derived from anthracene.[1] Its specific structure features a hydroxyl (-OH) group at the C-1 position and a methyl (-CH₃) group at the C-2 position of the anthraquinone framework.[1]

Rubia yunnanensis, a medicinal plant from the Rubiaceae family, is a significant natural source of this compound.[1][2] Historically, the roots and rhizomes of this plant have been used in traditional medicine for conditions related to blood circulation and inflammation.[3] Modern phytochemical investigations have isolated and identified this compound as a key bioactive constituent responsible for many of the plant's observed pharmacological effects.[5][6][7][8]

Anticancer Activity

The most extensively studied biological activity of this compound and its close structural analogs is its potent anticancer effect. It has been shown to inhibit the proliferation of various cancer cells, including those of the breast, liver, and leukemia.[9] The primary mechanisms underlying this activity are the induction of apoptosis (programmed cell death) and cell cycle arrest, mediated through the modulation of multiple cellular signaling pathways.

Mechanisms of Action

2.1.1. Induction of Apoptosis

This compound and related compounds induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Mitochondrial (Intrinsic) Pathway: This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential. A closely related compound, 2-hydroxy-3-methylanthraquinone (HMA), has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[9][10][11] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, causing the release of cytochrome c into the cytosol.[12] Cytochrome c then activates a cascade of cysteine proteases known as caspases, primarily initiator caspase-9 and effector caspase-3, which execute the final stages of apoptosis.[10][11][13][14]

-

Death Receptor (Extrinsic) Pathway: Studies on similar anthraquinones suggest the involvement of the death receptor pathway.[13] This pathway is activated when ligands like FasL bind to their corresponding death receptors (e.g., Fas) on the cell surface, leading to the activation of initiator caspase-8, which in turn activates effector caspases like caspase-3.[13]

-

SIRT1/p53 Signaling Pathway: Research on HMA has revealed its ability to inhibit Sirtuin 1 (SIRT1), a protein deacetylase.[10][11] Inhibition of SIRT1 leads to an increase in the expression of the tumor suppressor protein p53.[10][11] Activated p53 can then promote apoptosis by upregulating Bax and downregulating Bcl-2.[10][11][13]

-

MAPK Signaling Pathway: 2-hydroxy-3-methylanthraquinone has been observed to induce apoptosis in human leukemia U937 cells by modulating the Mitogen-Activated Protein Kinase (MAPK) pathway.[15] Specifically, it decreases the phosphorylation of ERK1/2 (a pro-survival signal) and increases the phosphorylation of p38 MAPK (a pro-apoptotic signal), leading to the activation of caspase-3 and subsequent apoptosis.[15]

2.1.2. Cell Cycle Arrest

Another key anticancer mechanism is the induction of cell cycle arrest. A structural analog, 2-methyl-1,3,6-trihydroxy-9,10-anthraquinone (MTA) from R. yunnanensis, was found to cause G2/M phase arrest in human cervical cancer HeLa cells.[12] This arrest is associated with the p53/p21 signaling pathway. The compound leads to the over-expression of p21, which inactivates the Cdc2-cyclin B1 complex, a critical regulator of the G2/M checkpoint, thereby halting cell division.[12]

2.1.3. Inhibition of Invasion and Metastasis

HMA has been shown to inhibit the invasion of lung cancer cells.[9] Interleukin-6 (IL-6) is known to promote cancer cell invasion by upregulating matrix metalloproteinases (MMPs) like MMP-1, MMP-2, and MMP-9. HMA effectively inhibits the IL-6-stimulated expression of these genes, thereby reducing the invasive potential of cancer cells.[9] This action is mediated through the inhibition of the JAK2/STAT3 signaling pathway, which is a downstream target of IL-6.[9]

Quantitative Data: Cytotoxicity

The cytotoxic effects of this compound and its analogs have been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

| Compound | Cell Line | Activity | IC50 / ED50 Value | Reference |

| 2-hydroxy-3-methylanthraquinone | HepG-2 (Liver Carcinoma) | Cytotoxicity | 51 µM | [16] |

| 2-hydroxy-3-methylanthraquinone | HepG2 (Liver Carcinoma) | Proliferation Inhibition | 126.3 µM (24h), 98.6 µM (48h), 80.55 µM (72h) | [10][11] |

| 1,3-dihydroxy-2-methylanthraquinone | HepG2 (Liver Carcinoma) | Cytotoxicity | 1.23 µM (ED50) | [16] |

| (3R)-7-hydroxy-alpha-dunnione | UACC-62 (Melanoma) | Cytotoxicity | 12.3 µg/ml | [17] |

| (3R)-7-hydroxy-alpha-dunnione | 786-0 (Renal Cancer) | Cytotoxicity | 12.8 µg/ml | [17] |

| (3R)-7-hydroxy-alpha-dunnione | OVCAR-3 (Ovarian Cancer) | Cytotoxicity | 0.3 µg/ml | [17] |

| Xanthopurpurin | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 14.65 ± 1.45 µM | [18] |

| Lucidin-ω-methyl ether | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 13.03 ± 0.33 µM | [18] |

Other Biological Activities

Beyond its anticancer properties, this compound exhibits several other notable biological activities.

-

Anti-inflammatory Activity: Compounds from R. yunnanensis have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[6] This suggests potential applications in treating inflammatory conditions.

-

Antimicrobial Activity: The compound has demonstrated antibacterial effects, including against pathogenic strains like methicillin-resistant Staphylococcus aureus (MRSA).[1]

-

Pesticidal Activity: Promising larvicidal activity has been reported against the larvae of Aedes aegypti, the mosquito vector for several diseases.[17]

-

Antioxidant Activity: Like many phenolic compounds, it possesses antioxidant properties, which can help mitigate oxidative stress linked to various chronic diseases.[1][3]

Mandatory Visualizations: Signaling Pathways and Workflows

Diagram 1: Apoptosis Induction Pathways

Caption: Apoptosis induction via extrinsic and intrinsic pathways.

Diagram 2: SIRT1/p53 Signaling Pathway

Caption: Inhibition of the SIRT1/p53 pathway to promote apoptosis.

Diagram 3: Experimental Workflow for Cytotoxicity and Apoptosis Analysis

Caption: Workflow for in vitro cytotoxicity and apoptosis assays.

Experimental Protocols

Cell Viability / Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., HepG2, A549) in a 96-well plate at a density of approximately 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the control. Plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein samples by size by loading equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, Caspase-3, p-STAT3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin) to determine changes in protein expression.

Conclusion and Future Directions

This compound, a key bioactive compound from Rubia yunnanensis, demonstrates significant and multifaceted biological activities, with its anticancer properties being the most prominent. Its ability to induce apoptosis and cell cycle arrest through the modulation of critical signaling pathways like SIRT1/p53, MAPK, and JAK/STAT highlights its therapeutic potential. The quantitative data clearly indicate potent cytotoxic effects against a variety of cancer cell lines.

For drug development professionals, this compound represents a valuable natural scaffold. Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: In vivo studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile and to establish its efficacy and safety in animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening derivatives of this compound could lead to the discovery of analogs with enhanced potency, selectivity, and improved pharmacological properties.[1]

-

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective cancer treatment strategies with reduced toxicity.

References

- 1. This compound | 6268-09-3 | Benchchem [benchchem.com]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. caringsunshine.com [caringsunshine.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Chemical constituents of Rubia yunnanensis and their cytotoxicity and anti-inflammatory activities [ouci.dntb.gov.ua]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. Biologically active arborinane-type triterpenoids and anthraquinones from Rubia yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. De Novo Transcriptome Analysis Reveals Putative Genes Involved in Anthraquinone Biosynthesis in Rubia yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Hydroxy-3-methylanthraquinone inhibits lung carcinoma cells through modulation of IL-6-induced JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Apoptosis induction and G2/M arrest of 2-methyl-1,3,6-trihydroxy-9,10-anthraquinone from Rubia yunnanensis in human cervical cancer Hela cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticancer Effects of 1,3-Dihydroxy-2-Methylanthraquinone and the Ethyl Acetate Fraction of Hedyotis Diffusa Willd against HepG2 Carcinoma Cells Mediated via Apoptosis | PLOS One [journals.plos.org]

- 14. mdpi.com [mdpi.com]

- 15. 2-hydroxy-3-methylanthraquinone from Hedyotis diffusa Willd induces apoptosis in human leukemic U937 cells through modulation of MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound | CAS:6268-09-3 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]

- 18. researchgate.net [researchgate.net]

1-Hydroxy-2-methylanthraquinone derivatives and their structural analogs

An In-depth Technical Guide to 1-Hydroxy-2-methylanthraquinone Derivatives and Their Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, its derivatives, and structural analogs. It covers their natural occurrence, chemical properties, synthetic methodologies, diverse biological activities, and mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Introduction

Anthraquinones are a large class of aromatic compounds based on the anthracene core, characterized by a 9,10-dioxoanthracene scaffold. These compounds are widely distributed in nature, found in plants, fungi, lichens, and insects. For centuries, naturally occurring hydroxyanthraquinone derivatives have been utilized in traditional medicine. This compound is a naturally occurring anthraquinone found in various plant species, including Rubia cordifolia, Morinda citrifolia, and in vitro cultures of Streptocarpus dunnii. This core structure and its analogs have garnered significant scientific interest due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. Modern synthetic techniques have further expanded the chemical diversity of this class, allowing for the creation of novel derivatives with enhanced potency and selectivity.

Chemical Properties and Natural Occurrence

This compound (IUPAC Name: 1-hydroxy-2-methylanthracene-9,10-dione) is a yellow crystalline solid. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 6268-09-3 | |

| Molecular Formula | C₁₅H₁₀O₃ | |

| Molecular Weight | 238.24 g/mol | |

| Appearance | Yellow crystalline solid | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

This compound has been isolated from a variety of natural sources, highlighting its prevalence in the plant and microbial kingdoms. Notable sources include the roots of plants from the Rubiaceae family, such as Morinda citrifolia and Rubia species, as well as from marine-derived fungi like Aspergillus versicolor.

Synthesis of Derivatives and Structural Analogs

The synthesis of this compound derivatives often involves modifying the core structure to enhance biological activity. Key synthetic strategies include reactions like Friedel-Crafts, Diels-Alder, and nucleophilic substitution. A particularly effective method for creating novel analogs is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the introduction of various aryl substituents at specific positions on the anthraquinone core, leading to compounds with potentially improved pharmacological profiles.

Caption: General workflow for synthesizing aryl-substituted 1-hydroxyanthraquinones.

Biological Activities and Therapeutic Potential

Derivatives of this compound exhibit a remarkable range of biological activities. The therapeutic potential of these compounds is an active area of research, with particular focus on their anticancer, antibacterial, and anti-inflammatory effects.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of 1-hydroxyanthraquinone derivatives against various cancer cell lines. Aryl-substituted derivatives, in particular, have shown high efficacy and selectivity.

| Compound | Cell Line | Activity Type | Value | Reference |

| 1,4-Diaryl substituted 1-hydroxyanthraquinones | LNCAP (Prostate Cancer) | Cytotoxicity | GI₅₀: 6.2–7.2 μM | |

| 1-Hydroxy-4-phenyl-anthraquinone | DU-145 (Prostate Cancer) | Cell Cycle Arrest (sub-G1) | 1.1 μM | |

| Compound 15 (4-(4-methoxyphenyl)-AQ) | SNB-19 (Glioblastoma) | Cytotoxicity | IC₅₀: 1.0 μM | |

| Compound 27 (2-(4-methoxyphenyl)-AQ) | DU-145 (Prostate Cancer) | Cytotoxicity | IC₅₀: 1.0 μM | |

| 2-hydroxyanthraquinone-cyclotriphosphazene | DLD-1 (Colon Cancer) | Cytotoxicity | IC₅₀: 5.0 μM | |

| 2-hydroxyanthraquinone-cyclotriphosphazene | MCF-7 (Breast Cancer) | Cytotoxicity | IC₅₀: 2.5 μM |

The proposed mechanism for the anticancer activity of many of these compounds involves the inhibition of DNA topoisomerase, an enzyme critical for DNA replication and repair in cancer cells. By intercalating with DNA, these anthraquinone derivatives can stabilize the topoisomerase-DNA complex, leading to DNA strand breaks and ultimately apoptosis.

Caption: Proposed anticancer mechanism via DNA topoisomerase inhibition.

Antimicrobial and Other Activities

Beyond cancer, these compounds have demonstrated significant antimicrobial and larvicidal properties. The parent compound, this compound, exhibits a range of activities, and its derivatives show potent effects against clinically relevant pathogens.

| Compound | Target Organism/Activity | Activity Type | Value | Reference |

| 2-(dimethoxymethyl)-1-hydroxy-AQ | MRSA (ATCC 43300) | Antibacterial | MIC: 3.9 µg/mL | |

| 2-(dimethoxymethyl)-1-hydroxy-AQ | MRSA (CGMCC 1.12409) | Antibacterial | MIC: 7.8 µg/mL | |

| 2-(dimethoxymethyl)-1-hydroxy-AQ | Vibrio strains | Antibacterial | MIC: 15.6-62.5 µg/mL | |

| Damnacanthal | Aedes aegypti larvae | Larvicidal | IC₅₀: 7.4 µg/mL | |

| Emodin | Aldose Reductase | Enzyme Inhibition | IC₅₀: 2.69 µM |

The biosynthesis of the anthraquinone core in plants is a complex process that involves the convergence of primary and secondary metabolic pathways, specifically the shikimate and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.

Caption: Simplified biosynthesis of the anthraquinone scaffold in plants.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 1-hydroxyanthraquinone derivatives, based on published literature.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 4-aryl-1-hydroxyanthraquinones from 1-hydroxy-4-iodo-9,10-anthraquinone.

Materials:

-

1-hydroxy-4-iodo-9,10-anthraquinone (1 equivalent)

-

Arylboronic acid (1.2 - 4 equivalents)

-

Pd(PPh₃)₄ catalyst (5 mol%)

-

Sodium bicarbonate (NaHCO₃)

-

Solvent system: Toluene, Ethanol, Water

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add 1-hydroxy-4-iodo-9,10-anthraquinone, the corresponding arylboronic acid, and NaHCO₃.

-

Purge the vessel with an inert gas (e.g., Nitrogen) for 15-20 minutes.

-

Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Add the Pd(PPh₃)₄ catalyst to the mixture under the inert atmosphere.

-

Heat the reaction mixture to 80-90°C and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product using an appropriate organic solvent (e.g., Ethyl Acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain the desired 4-aryl-1-hydroxyanthraquinone.

-

Characterize the final product using NMR spectroscopy and mass spectrometry.

Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

96-well microtiter plates

-

Human cancer cell lines (e.g., DU-145, SNB-19)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidic isopropanol)

-

Microplate reader (absorbance at 570-600 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT stock solution to each well.

-

Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used for background subtraction.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol for DNA Topoisomerase Inhibition Assay (Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human DNA Topoisomerase I enzyme

-

Reaction Buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/mL BSA, pH 7.9)

-

Test compounds

-

Stop Solution/Loading Dye (containing SDS and a tracking dye)

-

Agarose gel (0.8-1.0%)

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis system and imaging equipment

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, supercoiled plasmid DNA (e.g., 250 ng), and the test compound at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding a sufficient amount of Topoisomerase I enzyme (e.g., 1 unit) to the mixture. The final reaction volume is typically 10-20 µL. Include a positive control (enzyme, no compound) and a negative control (no enzyme).

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding the stop solution/loading dye. The SDS in the solution denatures the enzyme.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel. Run the electrophoresis at a constant voltage until the different DNA forms (supercoiled, relaxed, and nicked) are adequately separated.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Analysis: In the positive control lane (enzyme only), the supercoiled DNA will be converted to its relaxed form. An effective inhibitor will prevent this conversion, resulting in a band corresponding to the supercoiled DNA, similar to the negative control (no enzyme). The degree of inhibition can be quantified by measuring the band intensities.

Methodological & Application

Application Notes and Protocols for the Extraction of 1-Hydroxy-2-methylanthraquinone from Morinda citrifolia

Introduction

Morinda citrifolia L., commonly known as Noni, is a plant belonging to the Rubiaceae family, which is native to Southeast Asia and has been utilized in traditional medicine for centuries. The plant is a rich source of various phytochemicals, including phenolic compounds, organic acids, and notably, anthraquinones.[1][2] Anthraquinones are a major class of bioactive compounds present in different parts of the plant, such as the roots, fruits, and leaves.[1][3] Among these, 1-Hydroxy-2-methylanthraquinone is a significant constituent with demonstrated antimicrobial, antioxidant, pesticidal, and anti-inflammatory activities.[4][5] This document provides detailed protocols for the extraction and isolation of this compound from Morinda citrifolia, tailored for researchers, scientists, and professionals in drug development.

Experimental Protocols

Several methods have been successfully employed for the extraction of anthraquinones from Morinda citrifolia. These include solvent extraction, Soxhlet extraction, and pressurized hot water extraction.[1][6][7] The following protocols detail two effective methods: a sequential solvent extraction method for higher purity and a reflux extraction method for general yield.

Protocol 1: Sequential Solvent Extraction from M. citrifolia Roots

This method is ideal for isolating specific compounds by fractionating the extract based on solvent polarity. The roots of M. citrifolia are a particularly rich source of this compound.[7]

1. Plant Material Preparation:

-

Collection: Collect fresh roots of Morinda citrifolia.

-

Cleaning and Drying: Wash the roots thoroughly under tap water to remove any soil and debris. Subsequently, dry them in an oven at 40°C for 3 days or until they are completely brittle.[1]

-

Grinding: Grind the dried roots into a fine powder using a grinder with a 2 mm mesh size.

2. Extraction:

-

Perform a sequential extraction on 5 kg of the dried root powder using solvents of increasing polarity.[7]

-

Step 2.1: Macerate the powder with n-hexane. Filter the mixture and collect the hexane extract.

-

Step 2.2: Air-dry the plant residue and subsequently extract it with petroleum ether. Filter and collect the petroleum ether extract.

-

Step 2.3: Air-dry the residue again and extract with chloroform. Filter and collect the chloroform extract. This fraction is expected to be rich in this compound.[7]

-

Step 2.4: Finally, perform sequential extractions with acetone and then methanol on the remaining plant residue.

-

Solvent Removal: Concentrate each solvent extract using a rotary evaporator at 40°C under reduced pressure to obtain the crude extracts.[1]

3. Isolation and Purification:

-

Column Chromatography: Subject the crude chloroform extract (approximately 9-10 g) to silica gel column chromatography (Kieselgel 60 PF254).[7]

-

Elution: Elute the column with a gradient of hexane-chloroform.

-

Fraction Collection: Collect the fractions and monitor them using Thin Layer Chromatography (TLC) on silica gel plates (60 F254).[1]

-

Visualization: Visualize the TLC plates under UV light (254 nm and 356 nm) and by spraying with a KOH reagent, which imparts a red color to the anthraquinone bands.[1]

-

Compound Isolation: Combine the fractions containing the target compound (identified by comparison with a standard) and evaporate the solvent to yield purified this compound. The pure compound should appear as a yellow solid.[7]

Protocol 2: Reflux Extraction from M. citrifolia Fruit

This method is suitable for obtaining a general anthraquinone fraction from the fruit of M. citrifolia.

1. Plant Material Preparation:

-

Collection: Use fresh, ripe M. citrifolia fruits.

-

Cleaning and Drying: Wash the fruits, cut them into slices, and dry them in an oven at 40°C for 3 days.

-

Grinding: Grind the dried fruit into a powder.

2. Extraction and Hydrolysis:

-

Step 2.1: Add 50 g of the dried fruit powder to a mixture of 100 ml of methanol and 150 ml of distilled water.[1]

-

Step 2.2: Reflux the mixture for 3 hours.[1]

-

Step 2.3: To the resulting extract, add 4 ml of concentrated HCl with a 5% methanolic solution and reflux for an additional 6 hours to hydrolyze any glycosidic bonds.[1]

-

Step 2.4: Perform a liquid-liquid extraction on the hydrolyzed solution using chloroform.

-

Step 2.5: Collect the chloroform phase and evaporate the solvent using a rotary evaporator at 40°C to obtain the crude anthraquinone extract.

Data Presentation

The yield of this compound can vary significantly depending on the plant part used and the extraction methodology. The following table summarizes quantitative data from cited literature.

| Plant Part | Extraction Method | Solvent(s) | Yield | Reference |

| Dried Roots (5 kg) | Sequential Solvent Extraction & Column Chromatography | n-Hexane, Petroleum Ether, Chloroform | 30.9 mg of this compound | [7] |

| Dried Fruit | Reflux with Acid Hydrolysis & Solvent Extraction | Methanol, Water, HCl, Chloroform | 0.47% (total crude product) | |

| Roots | Pressurized Hot Water Extraction | Water | Highest antioxidant activity, comparable to Soxhlet | [6] |

| Roots | Soxhlet Extraction | Ethanol | High antioxidant activity | [1][6] |

Visualization of Experimental Workflow

The following diagrams illustrate the key experimental workflows for the extraction of this compound.

Caption: Workflow for Sequential Solvent Extraction and Purification.

Caption: Workflow for Reflux Extraction from Fruit.

References

- 1. JSM Central || Article Info [jsmcentral.org]

- 2. pertanika.upm.edu.my [pertanika.upm.edu.my]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CAS#:6268-09-3 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

High-performance liquid chromatography (HPLC) method for 1-Hydroxy-2-methylanthraquinone analysis

These application notes provide a comprehensive guide for the quantitative analysis of 1-Hydroxy-2-methylanthraquinone using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

This compound is a naturally occurring anthraquinone derivative found in various plant species, notably in the Rubiaceae family.[1][2] It belongs to a class of organic compounds known for their diverse biological activities. Accurate and reliable quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the analysis of anthraquinones.[1] This document outlines a validated reverse-phase HPLC (RP-HPLC) method suitable for this purpose.

Principle of the Method

The method described here utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This compound, being a relatively nonpolar compound, is retained by the stationary phase and its elution is controlled by the composition of the mobile phase. Detection is achieved using a UV-Vis detector, as anthraquinones typically exhibit strong absorbance in the UV region.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: Experimental workflow for the HPLC analysis of this compound.

Materials and Reagents

-

This compound reference standard: Purity ≥98%

-

Methanol: HPLC grade

-

Acetic acid: Glacial, analytical grade

-

Water: Deionized or HPLC grade

-

Solvents for sample extraction (if applicable): Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3]

Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Photodiode Array (PDA) detector

-

-

Analytical column: C18 reverse-phase column (e.g., TSK-gel ODS-80Tm, 150 mm x 4.6 mm, 5 µm particle size)[1]

-

Data acquisition and processing software

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.45 µm)

-

Ultrasonic bath

Detailed Experimental Protocol

Preparation of Mobile Phase

-

Prepare a 2% aqueous acetic acid solution by adding 20 mL of glacial acetic acid to 980 mL of HPLC grade water.

-

The mobile phase consists of a mixture of methanol and 2% aqueous acetic acid in a 70:30 (v/v) ratio.[1]

-

Degas the mobile phase using an ultrasonic bath or vacuum filtration before use.

Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

-

Solid Samples: Accurately weigh a known amount of the powdered sample.

-

Extraction: Extract the analyte using a suitable solvent such as methanol. Sonication or reflux may be employed to enhance extraction efficiency.

-

Dilution: Dilute the extract with methanol to a concentration within the calibration range.

-

Filtration: Filter the final sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Operating Conditions